molecular formula C9H14ClN3 B12631240 2-(4-Cyclopropylpyrimidin-2-YL)ethanamine hydrochloride CAS No. 1196151-12-8

2-(4-Cyclopropylpyrimidin-2-YL)ethanamine hydrochloride

Cat. No.: B12631240
CAS No.: 1196151-12-8
M. Wt: 199.68 g/mol
InChI Key: LCGBPNRPYBCCQL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Cyclopropylpyrimidin-2-YL)ethanamine hydrochloride typically involves the reaction of 4-cyclopropylpyrimidine with ethylamine under controlled conditions. The reaction is carried out in the presence of a suitable catalyst and solvent to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and minimize impurities. The process often includes steps such as purification through recrystallization and drying to obtain the final product in its hydrochloride salt form .

Chemical Reactions Analysis

Types of Reactions

2-(4-Cyclopropylpyrimidin-2-YL)ethanamine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or other reduced forms .

Scientific Research Applications

2-(4-Cyclopropylpyrimidin-2-YL)ethanamine hydrochloride is widely used in scientific research due to its unique properties. Some of its applications include:

Mechanism of Action

The mechanism of action of 2-(4-Cyclopropylpyrimidin-2-YL)ethanamine hydrochloride involves its interaction with specific molecular targets and pathways. It can bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-Cyclopropylpyrimidin-2-YL)ethanamine hydrochloride is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in various research and industrial applications .

Properties

CAS No.

1196151-12-8

Molecular Formula

C9H14ClN3

Molecular Weight

199.68 g/mol

IUPAC Name

2-(4-cyclopropylpyrimidin-2-yl)ethanamine;hydrochloride

InChI

InChI=1S/C9H13N3.ClH/c10-5-3-9-11-6-4-8(12-9)7-1-2-7;/h4,6-7H,1-3,5,10H2;1H

InChI Key

LCGBPNRPYBCCQL-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=NC(=NC=C2)CCN.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.